molecular formula C8H7F3N2 B3030431 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine CAS No. 905273-66-7

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Cat. No.: B3030431
CAS No.: 905273-66-7
M. Wt: 188.15
InChI Key: SXVAWVOBVDWMMD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,4-B]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it a valuable scaffold for drug development and other applications.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is unique due to its specific ring structure and the position of the trifluoromethyl group. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and other applications . Compared to similar compounds, it may offer enhanced biological activity and selectivity for certain targets.

Properties

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6/h1,3,12H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVAWVOBVDWMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693115
Record name 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-66-7
Record name 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in analogy to Example A2(c) from 3-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Yellow oil. MS (m/e): 189.4 ([M+H+, 100%).
Name
3-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Synthesis routes and methods II

Procedure details

Prepared in analogy to Example A2 (c) from 3-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Yellow oil. MS (m/e): 189.4 ([M+H+, 100%).
[Compound]
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Example A2 ( c )
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3-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 2
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 3
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 4
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 5
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Reactant of Route 6
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

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